Dithioerythritol

Overview

Description

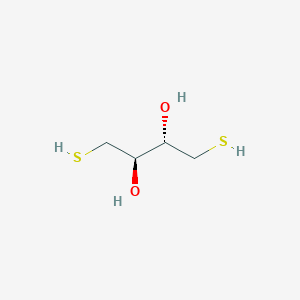

Dithioerythritol is a sulfur-containing sugar alcohol derived from the corresponding four-carbon monosaccharide erythrose. It is an epimer of dithiothreitol. The molecular formula for this compound is C₄H₁₀O₂S₂. This compound is a crystalline solid that is soluble in water and alcohols. It is widely used as a reducing agent, particularly for the reduction of disulfide bonds in various biochemical applications .

Mechanism of Action

Target of Action

Dithioerythritol (DTE) primarily targets sulfhydryl groups in biochemical systems . It interacts with proteins such as the Listeriolysin regulatory protein, 6,7-dimethyl-8-ribityllumazine synthase, and Thymidine kinase, cytosolic .

Mode of Action

DTE acts as a reducing agent, protecting sulfhydryl groups against oxidation to disulfides and reducing disulfides to sulfhydryl groups . This interaction results in the prevention of intramolecular and intermolecular disulfide bonds from forming between cysteine residues of proteins .

Result of Action

The primary result of DTE’s action is the reduction of disulfide bonds to sulfhydryl groups . This can prevent the formation of disulfide bonds in proteins, thereby affecting protein structure and function. It can also protect thiolated DNA from oxidation, which is particularly important in certain biochemical applications .

Action Environment

The efficacy and stability of DTE can be influenced by environmental factors such as pH and the presence of oxygen. Moreover, the presence of oxygen can lead to the oxidation of sulfhydryl groups, which DTE can help prevent .

Biochemical Analysis

Biochemical Properties

Dithioerythritol, like DTT, makes an excellent reducing agent, which can be used for the reduction of disulfide bonds . The reduction potential of DTE is the same as for DTT, about –0.331 mV . The pKa values of the thiol groups of DTE are 9.0 and 9.9, which is higher than the corresponding values for DTT (9.3 and 9.5) . Since reduction of disulfide bonds requires thiolate (ionized thiol), DTE is less efficient at lower pH compared to DTT .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as a reducing agent. It can reduce disulfide bonds in molecules, which is a crucial process in many biochemical reactions . This reduction is thought to occur through a mechanism involving thiol-disulfide exchange reactions .

Metabolic Pathways

Given its role as a reducing agent, it’s likely that DTE interacts with various enzymes and cofactors in the process of reducing disulfide bonds .

Subcellular Localization

Given its biochemical properties, it’s likely that DTE is present in various subcellular compartments where reduction of disulfide bonds is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithioerythritol can be synthesized from erythrose through a series of chemical reactionsThe reaction conditions often include the use of reducing agents such as sodium borohydride and thiolating agents like hydrogen sulfide or thiourea .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production also includes purification steps such as crystallization and filtration to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dithioerythritol primarily undergoes reduction reactions due to its strong reducing properties. It is commonly used to reduce disulfide bonds in proteins and other biomolecules. The reduction potential of this compound is approximately -0.331 mV, making it an effective reducing agent .

Common Reagents and Conditions

The reduction of disulfide bonds using this compound typically occurs under mild conditions, such as at room temperature and neutral pH. Common reagents used in these reactions include this compound itself and buffer solutions to maintain the desired pH .

Major Products Formed

The major products formed from the reduction of disulfide bonds by this compound are the corresponding thiol groups. This reaction is crucial in various biochemical processes, including protein folding and stabilization .

Scientific Research Applications

Dithioerythritol has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.

Biology: this compound is employed in the study of protein structure and function, as it helps to maintain proteins in their reduced state.

Medicine: It is used in the preparation of pharmaceuticals and in the study of oxidative stress and related diseases.

Industry: This compound is used in the production of various industrial chemicals and as a stabilizing agent in biochemical assays

Comparison with Similar Compounds

Dithioerythritol is often compared with its epimer, dithiothreitol. Both compounds have similar reducing properties and are used for the reduction of disulfide bonds. this compound is less efficient at lower pH compared to dithiothreitol due to its higher pKa values. This makes dithiothreitol a more effective reducing agent under acidic conditions .

Similar Compounds

Dithiothreitol: An epimer of this compound with similar reducing properties.

2-Mercaptoethanol: Another reducing agent used in biochemical applications.

Tris(2-carboxyethyl)phosphine: A reducing agent that is more stable and effective at lower pH compared to this compound.

Biological Activity

Dithioerythritol (DTE) is a small molecule with significant biological activity, primarily recognized for its role as a reducing agent in biochemical assays. It has garnered attention for its potential therapeutic applications and its effects on various biological systems. This article delves into the biological activity of DTE, focusing on its mechanisms of action, effects on cellular processes, and implications in research and clinical settings.

This compound is a symmetrical dithiol compound, structurally similar to dithiothreitol (DTT), featuring two thiol groups capable of reducing disulfide bonds in proteins. Its chemical formula is CHOS, and it is often used in laboratories to maintain proteins in their reduced state.

DTE exerts its biological effects through several mechanisms:

- Reduction of Disulfide Bonds : DTE reduces disulfide bonds in proteins, facilitating proper folding and maintaining protein stability. This action is critical in studies involving protein structure and function.

- Modulation of Oxidative Stress : DTE has been shown to influence oxidative stress pathways. It can reduce reactive oxygen species (ROS) levels, potentially protecting cells from oxidative damage.

- Impact on Cellular Signaling : DTE may modulate various signaling pathways by altering the redox state of cellular components, affecting processes such as apoptosis and cell proliferation.

1. Cellular Toxicity

Research indicates that while DTE can be beneficial at low concentrations, it may induce toxicity at higher levels. For instance, studies using Caenorhabditis elegans demonstrated that DTE disrupts endoplasmic reticulum (ER) function, leading to protein misfolding and increased cellular stress. This effect is mediated through the depletion of S-adenosylmethionine (SAM), which is crucial for methylation reactions within the cell .

2. Apoptosis Induction

DTE has been implicated in promoting apoptosis in various cancer cell lines. For example, it enhances arsenic trioxide-induced apoptosis in leukemia cells by modulating redox-sensitive pathways . This property highlights its potential as a therapeutic agent in cancer treatment.

3. Biofilm Disruption

In microbiological applications, DTE has been used to detach biofilms formed by pathogenic bacteria. Its ability to disrupt the extracellular matrix of biofilms makes it valuable in treating infections resistant to conventional antibiotics .

Case Studies

Clinical Implications

The dual nature of DTE as both a reducing agent and a potential toxic compound necessitates careful consideration in clinical applications. Its use in diagnostic procedures, particularly for respiratory infections, demonstrates its utility while also raising concerns about cytotoxicity at higher concentrations . Understanding the concentration-dependent effects of DTE is crucial for optimizing its therapeutic applications.

Properties

IUPAC Name |

(2R,3S)-1,4-bis(sulfanyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLVAABSRFDPM-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884341 | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Dithioerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6892-68-8 | |

| Record name | Dithioerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6892-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithioerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithioerythritol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIOERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4SVL81GQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.